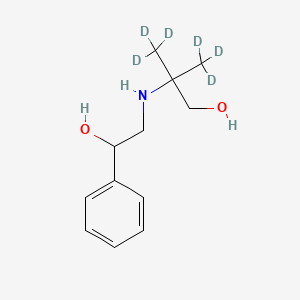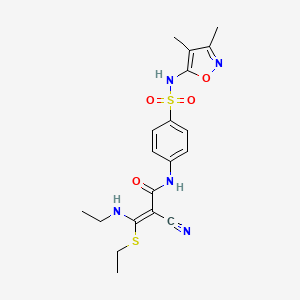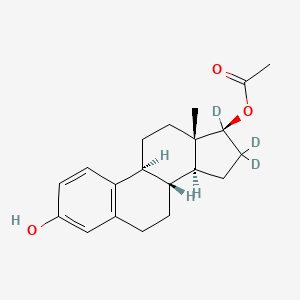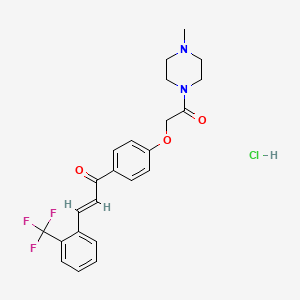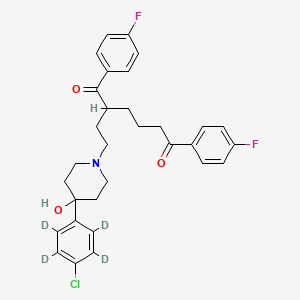
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4 is a deuterated form of haloperidol, a well-known antipsychotic medication. This compound is used primarily in scientific research as an internal standard for the quantification of haloperidol in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4 involves the incorporation of deuterium atoms into the haloperidol molecule. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with 4-(4-chlorophenyl)-4-hydroxypiperidine.
Deuteration: The incorporation of deuterium atoms is achieved through a series of reactions involving deuterated reagents.
Final Assembly: The final step involves the coupling of the deuterated intermediate with 1-(4-fluorophenyl)butan-1-one to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Bulk Deuteration: Utilizing deuterated solvents and reagents to achieve efficient deuterium incorporation.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Using advanced purification techniques such as chromatography to isolate the final product.
化学反应分析
Types of Reactions
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4 is widely used in scientific research for various applications:
Analytical Chemistry: Used as an internal standard in GC-MS and LC-MS for the quantification of haloperidol.
Pharmacokinetics: Employed in studies to understand the metabolism and distribution of haloperidol in biological systems.
Drug Development: Utilized in the development of new antipsychotic drugs by serving as a reference compound.
Biological Research: Used in studies investigating the effects of haloperidol on neurotransmitter systems and receptor binding.
作用机制
The mechanism of action of 2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4 is similar to that of haloperidol. It primarily acts as a dopamine receptor antagonist, particularly targeting the D2 receptors in the brain. This antagonism leads to a reduction in dopamine activity, which is associated with the therapeutic effects in treating psychotic disorders. The compound also interacts with other neurotransmitter receptors, including serotonin and adrenergic receptors, contributing to its overall pharmacological profile .
相似化合物的比较
Similar Compounds
Haloperidol: The non-deuterated form of the compound, widely used as an antipsychotic medication.
Haloperidol-d4: Another deuterated form used as an internal standard in analytical methods.
4-(4-Chlorophenyl)-4-hydroxypiperidine: A precursor in the synthesis of haloperidol and its derivatives.
Uniqueness
2-(1-(4-Fluorophenyl)butan-1-one)haloperidol-d4 is unique due to its deuterium incorporation, which provides enhanced stability and allows for precise quantification in analytical methods. This makes it an invaluable tool in pharmacokinetic studies and drug development .
属性
分子式 |
C31H32ClF2NO3 |
|---|---|
分子量 |
544.1 g/mol |
IUPAC 名称 |
2-[2-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]ethyl]-1,6-bis(4-fluorophenyl)hexane-1,6-dione |
InChI |
InChI=1S/C31H32ClF2NO3/c32-26-10-8-25(9-11-26)31(38)17-20-35(21-18-31)19-16-23(30(37)24-6-14-28(34)15-7-24)2-1-3-29(36)22-4-12-27(33)13-5-22/h4-15,23,38H,1-3,16-21H2/i8D,9D,10D,11D |
InChI 键 |
XMHHCEIDXVFVEU-OCFVFILASA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCC(CCCC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F)O)[2H])[2H])Cl)[2H] |
规范 SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC(CCCC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


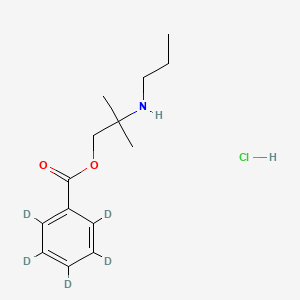
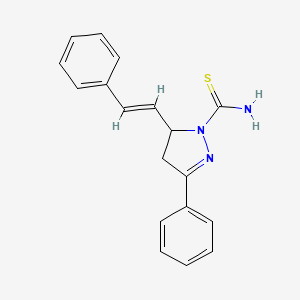
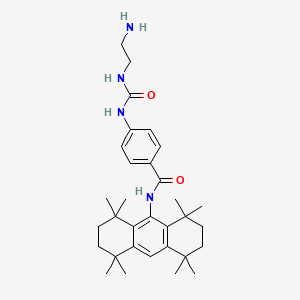
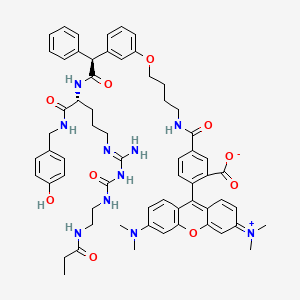

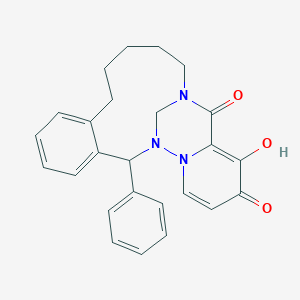
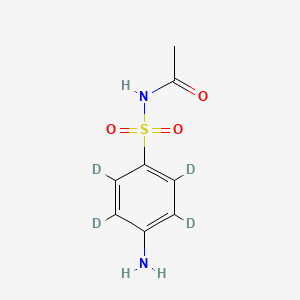
![2-[Bis(carboxylatomethyl)amino]acetate;iron(4+)](/img/structure/B12414758.png)


